molecular formula C12H9F3N2O2S2 B2931701 Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate CAS No. 505053-94-1

Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2931701
CAS No.: 505053-94-1
M. Wt: 334.33
InChI Key: QGKBBXQHZIEYLZ-UHFFFAOYSA-N
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Description

Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate is a complex organic compound characterized by its thiophene and pyrimidinyl groups, along with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the pyrimidinyl and trifluoromethyl groups. Common synthetic routes include:

  • Thiophene Derivative Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

  • Pyrimidinyl Group Introduction: The pyrimidinyl group can be introduced via a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

  • Trifluoromethyl Group Introduction: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or through the use of transition metal-catalyzed trifluoromethylation reactions.

  • Final Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as thiols or amines.

  • Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce additional functional groups or to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Thiols, amines, strong bases

  • Coupling Reactions: Palladium catalysts, ligands, bases

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Thioethers, amides

  • Coupling Products: Biaryls, heteroaryls

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate has shown potential in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its unique chemical properties may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • Methyl 4-(thiophen-2-yl)benzoate: This compound shares the thiophene group but lacks the pyrimidinyl and trifluoromethyl substituents.

  • Methyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate: Similar to the target compound but without the trifluoromethyl group.

  • Methyl 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)acetate: Contains the trifluoromethyl group but lacks the thiophene substituent.

This comprehensive overview highlights the significance of Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate in various scientific and industrial fields. Its versatility and unique structure make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S2/c1-19-10(18)6-21-11-16-7(8-3-2-4-20-8)5-9(17-11)12(13,14)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKBBXQHZIEYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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